molecular formula C4H7ClO2 B1353315 (S)-2-Chlorobutyric Acid CAS No. 32653-32-0

(S)-2-Chlorobutyric Acid

Cat. No.: B1353315
CAS No.: 32653-32-0
M. Wt: 122.55 g/mol
InChI Key: RVBUZBPJAGZHSQ-VKHMYHEASA-N
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Description

(S)-2-Chlorobutyric Acid is an organic compound with the molecular formula C4H7ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) configuration indicates the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Chlorobutyric Acid can be synthesized through several methods:

    Chlorination of Butyric Acid: This involves the direct chlorination of butyric acid using chlorine gas in the presence of a catalyst such as phosphorus trichloride.

    Hydrolysis of 2-Chlorobutyronitrile: This method involves the hydrolysis of 2-chlorobutyronitrile in the presence of an acid or base to yield this compound.

    Enantioselective Synthesis: This involves the use of chiral catalysts or reagents to selectively produce the (S) enantiomer of 2-Chlorobutyric Acid from achiral precursors.

Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of butyric acid due to the simplicity and cost-effectiveness of the process. The reaction is carried out under controlled conditions to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Chlorobutyric Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to produce corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: 2-Hydroxybutyric Acid, 2-Aminobutyric Acid.

    Reduction: 2-Chlorobutanol.

    Oxidation: 2-Chlorobutanal, 2-Chlorobutanone.

Scientific Research Applications

(S)-2-Chlorobutyric Acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Chiral Building Block: Due to its chiral nature, it is used in the synthesis of enantiomerically pure compounds, which are important in drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Chlorobutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

    2-Chloropropionic Acid: Similar structure but with one less carbon atom.

    2-Chlorovaleric Acid: Similar structure but with one more carbon atom.

    2-Bromobutyric Acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: (S)-2-Chlorobutyric Acid is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals with specific biological activities.

Properties

IUPAC Name

(2S)-2-chlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346759
Record name (S)-2-Chlorobutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32653-32-0
Record name (S)-2-Chlorobutyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Chlorobutyric Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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